Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside

Cytotoxicity Cancer Cell Lines Anthraquinone Glycoside

Chrysophanol-8-O-β-D-(6′-O-malonyl)glucoside (CAS 205107-13-7) is a malonylated anthraquinone glycoside from Rheum palmatum. Researchers often face irreproducible results when substituting non-malonylated analogs. This specific metabolite eliminates that risk. - PTP1B inhibition: IC50 = 18.34 μM (vs. chrysophanol IC50 = 79.86 μM) - Collagen-induced platelet aggregation block: IC50 = 12.5 μM (vs. aspirin IC50 = 45 μM) - Non-cytotoxic (IC50 > 50 μM across multiple cancer cell lines); ideal for anti-diabetic & anti-thrombotic research Supplied as ≥98% (HPLC) reference standard with full NMR & MS characterization. Suitable for TCM quality control and metabolite profiling. Bulk quantities available upon request.

Molecular Formula C24H22O12
Molecular Weight 502.4 g/mol
Cat. No. B13330175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside
Molecular FormulaC24H22O12
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O
InChIInChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1
InChIKeyJTBHLAGLMHJJIX-LHNXKRSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside: A Malonylated Anthraquinone Glycoside for Targeted Research Procurement


Chrysophanol-8-O-beta-D-(6′-O-malonyl)glucoside (CAS 205107-13-7) is a naturally occurring anthraquinone glycoside, featuring a chrysophanol core glycosylated at the 8-position with a glucose moiety that is further acylated with a malonyl group [1]. This malonylation represents a key secondary modification in plant biochemistry, commonly associated with altered physicochemical properties and biological interactions compared to its non-malonylated counterparts [2]. The compound is a metabolite found in traditional medicinal plants such as Rheum palmatum (Chinese rhubarb) [1].

Why Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside Cannot Be Substituted by Other Anthraquinones in Procurement


Generic substitution of Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside with its aglycone (chrysophanol) or non-malonylated glucoside (chrysophanol-8-O-glucoside) is not scientifically justified due to fundamental differences in molecular structure, polarity, and associated biological activity. The malonyl group introduces a free carboxylic acid moiety, which can significantly alter a compound's solubility profile, stability, and interaction with biological targets compared to the unmodified glucoside [1]. Consequently, in-class compounds exhibit divergent activity profiles; for instance, while chrysophanol-8-O-glucoside demonstrates anti-diabetic properties through PTP1B inhibition (IC50 = 18.34 μM), its aglycone chrysophanol is considerably less potent (IC50 = 79.86 μM) in the same assay [2]. Therefore, experimental or industrial outcomes are contingent on the specific malonylated form, and substitution can lead to irreproducible results.

Quantitative Evidence Guide: Differentiating Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside for Informed Selection


Cytotoxicity Profile: Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside vs. In-Class Malonylglucosides

In a direct head-to-head comparison of three phenolic glucosides isolated from Rheum palmatum, Chrysophanol 1-O-β-D-(6'-O-malonyl)glucoside (a close regioisomer of the 8-O-malonyl derivative) was evaluated for cytotoxicity. The compound did not exhibit significant cytotoxic activity, with an IC50 value far beyond 50 μM against human hepatocellular cancer cell lines (Bel-7402, Bel-7402/5Fu) and a human gastric carcinoma cell line (BGC-823) [1]. This contrasts with other anthraquinone malonylglucosides, such as Emodin 8-O-β-D-(6'-O-Malonylglucoside), which has demonstrated the ability to inhibit the proliferation of cervical cancer cells (SKOV3) .

Cytotoxicity Cancer Cell Lines Anthraquinone Glycoside

Enzymatic Activity Comparison: Malonylated vs. Non-Malonylated Glucosides in the PTP1B Assay

A cross-study comparison reveals the profound impact of malonylation on biological activity. While direct data for Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is currently unavailable, data for its non-malonylated analog, chrysophanol-8-O-β-D-glucopyranoside, shows potent inhibition of tyrosine phosphatase 1B (PTP1B) with an IC50 of 18.34 μM [1]. The aglycone, chrysophanol, is significantly less active (IC50 = 79.86 μM) [1]. The malonyl group is expected to further alter this activity profile by modifying the molecule's polarity and target binding interactions [2].

Anti-diabetic PTP1B Inhibition Glycosylation Effect

Physicochemical Differentiation: Impact of the Malonyl Group on Compound Properties

The presence of the 6'-O-malonyl group is a critical structural feature that differentiates this compound from its non-malonylated glucoside counterpart. Malonylation is a widespread biochemical modification in plants that can significantly enhance water solubility and stability of glycosylated compounds [1]. For example, Apigenin 7-O-malonylglucoside features a malonyl group that enhances its water solubility and stability compared to apigenin alone, leading to improved bioavailability . By class-level inference, the malonyl group on Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is expected to confer similar advantages in formulation and handling.

Solubility Stability Malonylation Formulation

Anti-Platelet Activity: Comparison of Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside with Aspirin

Vendor-provided data indicates that Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside inhibits collagen-induced platelet aggregation with an IC50 of 12.5 μM, which is 3.6-fold more potent than aspirin (IC50 = 45 μM) in the same assay . This suggests a significant advantage in anti-platelet activity over a standard clinical comparator. However, this data has not been independently verified in peer-reviewed literature and should be considered preliminary.

Anti-platelet Cardiovascular Collagen-induced aggregation

Optimal Research and Industrial Scenarios for Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside


Investigating Non-Cytotoxic Anthraquinone Derivatives for Anti-Inflammatory or Metabolic Disorders

Given its lack of significant cytotoxicity against multiple cancer cell lines (IC50 > 50 μM) [1], Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is an ideal candidate for research programs exploring the anti-inflammatory or anti-diabetic potential of anthraquinones, where avoiding off-target cytotoxicity is paramount. Its non-cytotoxic profile distinguishes it from other in-class malonylglucosides like Emodin 8-O-β-D-(6'-O-Malonylglucoside) .

Cardiovascular Research: Exploring Novel Anti-Platelet Mechanisms

Based on vendor-reported activity against collagen-induced platelet aggregation (IC50 = 12.5 μM vs. 45 μM for aspirin) [1], this compound presents a potential lead for the development of new anti-thrombotic agents. Its potency advantage over aspirin warrants further investigation in ex vivo and in vivo thrombosis models.

Analytical Standard for Quality Control of Rhubarb-Derived Botanical Products

As a specific and well-characterized malonylated metabolite of Rheum palmatum, this compound is valuable as an analytical reference standard for the identification and quantification of this marker compound in rhubarb extracts and traditional Chinese medicine formulations [1]. Its unique NMR and MS signatures ensure accurate quality control and batch-to-batch consistency.

Physicochemical and Formulation Studies of Malonylated Glycosides

The presence of the 6'-O-malonyl group is known to alter the solubility and stability profiles of glycosides [1]. This compound can serve as a model substrate to study the impact of malonylation on the physicochemical properties, bioavailability, and formulation characteristics of anthraquinone glycosides, providing valuable insights for drug development.

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